molecular formula C12H8ClN3 B13126041 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetonitrile

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetonitrile

Cat. No.: B13126041
M. Wt: 229.66 g/mol
InChI Key: HBKKTVBQLZVVQT-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetonitrile typically involves the reaction of 2-chloro-5-bromopyridine with 4-pyridylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in studies involving biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and acetonitrile groups can participate in binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloropyridin-2-yl)pyridine: Similar structure but lacks the acetonitrile group.

    2-(2-Chloropyridin-4-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    4-(2-Chloropyridin-4-yl)benzonitrile: Features a benzonitrile group instead of a pyridine ring.

Uniqueness

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetonitrile is unique due to the presence of both a chloro group and an acetonitrile group on the pyridine ring

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-(2-chloro-5-pyridin-4-ylpyridin-4-yl)acetonitrile

InChI

InChI=1S/C12H8ClN3/c13-12-7-10(1-4-14)11(8-16-12)9-2-5-15-6-3-9/h2-3,5-8H,1H2

InChI Key

HBKKTVBQLZVVQT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=C2CC#N)Cl

Origin of Product

United States

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